Cas no 950577-02-3 (6-bromo-7-fluoro-3H-quinazolin-4-one)

6-Bromo-7-fluoro-3H-quinazolin-4-one is a fluorinated and brominated quinazolinone derivative with potential applications in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it a versatile intermediate for further functionalization. Its quinazolinone core is a privileged scaffold in medicinal chemistry, often associated with bioactive properties. The compound's structural features, including halogenation at the 6- and 7-positions, may influence binding affinity and metabolic stability in drug discovery. It is suitable for use in cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. High purity and well-defined characterization ensure reliability in research applications.
6-bromo-7-fluoro-3H-quinazolin-4-one structure
950577-02-3 structure
Product name:6-bromo-7-fluoro-3H-quinazolin-4-one
CAS No:950577-02-3
MF:C8H4BrFN2O
MW:243.032564163208
MDL:MFCD09907649
CID:1080206
PubChem ID:135742367

6-bromo-7-fluoro-3H-quinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-7-fluoro-4(3H)-quinazolinone
    • 6-bromo-7-fluoro-1H-quinazolin-4-one
    • 6-Bromo-7-fluoro-4(3H)-quinazolinone (ACI)
    • 6-Bromo-7-fluoro-3H-quinazolin-4-one
    • 6-Bromo-7-fluoroquinazolin-4-ol
    • AKOS026729947
    • DTXSID30701513
    • 6-bromo-7-fluoroquinazoline-4(3H)-one
    • SY151883
    • MFCD09907649
    • 950577-02-3
    • DB-318061
    • F8881-4433
    • SCHEMBL2621722
    • CS-0102203
    • CS-16693
    • 6-Bromo-7-fluoroquinazolin-4(3H)-one
    • KBQBBYPXSOKJEI-UHFFFAOYSA-N
    • AKOS032947406
    • Z1269153662
    • EN300-130068
    • 6-Bromo-7-fluoroquinazolin-4(1H)-one
    • D76285
    • SCHEMBL15971471
    • 6-bromo-7-fluoro-3H-quinazolin-4-one
    • MDL: MFCD09907649
    • Inchi: 1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
    • InChI Key: KBQBBYPXSOKJEI-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=C(C=2)Br)F)NC=N1

Computed Properties

  • Exact Mass: 241.94910g/mol
  • Monoisotopic Mass: 241.94910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 41.5Ų

6-bromo-7-fluoro-3H-quinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172843-100mg
6-Bromo-7-fluoroquinazolin-4(3H)-one
950577-02-3 98%
100mg
¥75.00 2024-04-24
Enamine
EN300-130068-10.0g
6-bromo-7-fluoroquinazolin-4-ol
950577-02-3 95.0%
10.0g
$750.0 2025-02-21
abcr
AB313458-1 g
6-Bromo-7-fluoroquinazolin-4-ol; 95%
950577-02-3
1 g
€361.60 2023-07-19
TRC
B751053-500mg
6-Bromo-7-Fluoroquinazolin-4-Ol
950577-02-3
500mg
$ 275.00 2022-06-06
eNovation Chemicals LLC
Y0978791-5g
6-bromo-7-fluoroquinazolin-4-ol
950577-02-3 95%
5g
$440 2024-08-02
Life Chemicals
F8881-4433-10g
6-bromo-7-fluoroquinazolin-4-ol
950577-02-3 95%+
10g
$584.0 2023-09-06
eNovation Chemicals LLC
D961295-1g
6-bromo-7-fluoroquinazolin-4-ol
950577-02-3 97%
1g
$110 2024-06-06
Chemenu
CM219383-5g
6-Bromo-7-fluoroquinazolin-4-ol
950577-02-3 97%
5g
$504 2022-08-31
Enamine
EN300-130068-0.5g
6-bromo-7-fluoroquinazolin-4-ol
950577-02-3 95.0%
0.5g
$118.0 2025-02-21
Enamine
EN300-130068-0.05g
6-bromo-7-fluoroquinazolin-4-ol
950577-02-3 95.0%
0.05g
$35.0 2025-02-21

6-bromo-7-fluoro-3H-quinazolin-4-one Production Method

Production Method 1

Reaction Conditions
1.1 rt → 150 °C; 17 h, 150 °C
Reference
Preparation of 6-aryl-quinazolin-4(3H)-ones as negative allosteric modulators of metabotropic glutamate receptor 2
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Acetic acid ;  20 h, 125 °C
Reference
6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  rt; 5 h, 85 °C
Reference
An alternative synthesis of the non-small cell lung carcinoma drug afatinib
Kovacevic, Tatjana; Mesic, Milan; Avdagic, Amir; Zegarac, Miroslav, Tetrahedron Letters, 2018, 59(47), 4180-4182

Production Method 4

Reaction Conditions
1.1 Solvents: 2-Methoxyethanol ;  20 h, rt → 125 °C
Reference
Preparation of heterocyclic carboxylic acid amides as PDK1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  20 h, 80 °C
Reference
Preparation of 4-amino-quinazolines as metabotropic glutamate receptors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium acetate ;  12 h, 100 °C
Reference
Preparation of quinazoline derivatives useful as RIP2 kinase inhibitor
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: 2-Methoxyethanol ;  36 h, 125 °C
Reference
Preparation of quinazoline derivatives as EGFR inhibitors for mono- and combination therapy of cancers-associated with an EGFR or HER2 exon 20 insertion mutation
, World Intellectual Property Organization, , ,

6-bromo-7-fluoro-3H-quinazolin-4-one Raw materials

6-bromo-7-fluoro-3H-quinazolin-4-one Preparation Products

Additional information on 6-bromo-7-fluoro-3H-quinazolin-4-one

Introduction to 6-bromo-7-fluoro-3H-quinazolin-4-one (CAS No. 950577-02-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

6-bromo-7-fluoro-3H-quinazolin-4-one, identified by the chemical identifier CAS No. 950577-02-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential pharmacological properties. The presence of both bromo and fluoro substituents in its molecular structure enhances its reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The quinazolin-4-one core is a well-documented motif in medicinal chemistry, known for its role in the synthesis of various therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases. The introduction of halogen atoms at specific positions, such as the 6-bromo and 7-fluoro groups, further modulates the electronic and steric properties of the molecule, enabling fine-tuning of its biological activity. This compound has been extensively explored in recent years for its potential as an intermediate in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic compounds.

Recent studies have highlighted the significance of 6-bromo-7-fluoro-3H-quinazolin-4-one in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play a crucial role in numerous cellular processes, making them attractive drug targets for treating a wide range of diseases. The bromo and fluoro substituents on the quinazolinone scaffold facilitate the formation of hydrogen bonds and hydrophobic interactions with target proteins, enhancing binding affinity and selectivity. For instance, research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression.

In addition to its applications in oncology, 6-bromo-7-fluoro-3H-quinazolin-4-one has shown promise in the treatment of inflammatory diseases. The quinazolinone moiety is known to possess anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK. The presence of halogen atoms at positions 6 and 7 enhances its ability to interact with key residues in these signaling pathways, leading to potent anti-inflammatory effects. Preclinical studies have indicated that compounds derived from this scaffold exhibit significant reductions in pro-inflammatory cytokine production, making them promising candidates for therapeutic intervention.

The synthesis of 6-bromo-7-fluoro-3H-quinazolin-4-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination and fluorination steps are particularly critical, as they determine the final biological activity of the compound. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization, have been employed to achieve regioselective modifications at the 6-position and 7-position of the quinazolinone ring.

One notable aspect of 6-bromo-7-fluoro-3H-quinazolin-4-one is its utility as a building block for libraries of diverse bioactive molecules. By incorporating this scaffold into combinatorial libraries, researchers can rapidly screen for novel compounds with enhanced pharmacological properties. High-throughput screening (HTS) techniques have been utilized to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical development.

The structural features of 6-bromo-7-fluoro-3H-quinazolin-4-one also make it an attractive candidate for computational studies aimed at understanding molecular interactions at the atomic level. Molecular docking simulations have been performed to predict binding modes between this compound and target proteins, providing insights into its mechanism of action. These computational studies complement experimental efforts by identifying key binding residues and optimizing drug-like properties such as solubility, permeability, and metabolic stability.

Future directions in the study of 6-bromo-7-fluoro-3H-quinazolin-4-one include exploring its potential applications in other therapeutic areas beyond oncology and inflammation. For example, derivatives of this compound have shown promise in antiviral research due to their ability to disrupt viral replication cycles. Additionally, modifications to the quinazolinone core may lead to novel compounds with enhanced central nervous system (CNS) penetration, opening up possibilities for treating neurological disorders.

In conclusion,6-bromo-7-fluoro-3H-quinazolin-4-one (CAS No. 950577-02-3) represents a structurally interesting compound with significant potential in chemical biology and medicinal chemistry. Its versatile scaffold allows for diverse modifications that can tailor its biological activity toward specific therapeutic targets. Ongoing research continues to uncover new applications for this compound, underscoring its importance as a valuable tool in drug discovery efforts.

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(CAS:950577-02-3)6-bromo-7-fluoro-3H-quinazolin-4-one
A1095341
Purity:99%
Quantity:5g
Price ($):269.0